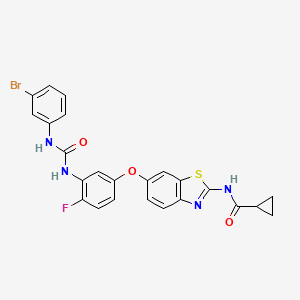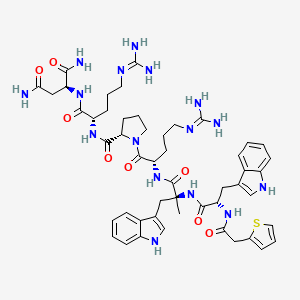
RIPK3 inhibitor 42
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RIPK3 inhibitor 42 is a novel compound designed to inhibit receptor-interacting protein kinase 3 (RIPK3). RIPK3 is a crucial enzyme involved in necroptosis, a form of programmed cell death distinct from apoptosis. This compound has shown significant potential in reducing inflammation and cell death in various disease models, particularly those involving acute kidney injury and nephrocalcinosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RIPK3 inhibitor 42 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. The exact synthetic route can vary, but a common approach includes:
Formation of Intermediate A: This step involves the reaction of a suitable starting material with a nucleophile under basic conditions to form Intermediate A.
Cyclization to Intermediate B: Intermediate A undergoes cyclization in the presence of a catalyst to form Intermediate B.
Functional Group Modification: Intermediate B is then subjected to various functional group modifications, such as oxidation or reduction, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
RIPK3 inhibitor 42 can undergo several types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation typically uses reagents like bromine or chlorine, while alkylation can involve alkyl halides and a base.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation of an alcohol group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
Applications De Recherche Scientifique
RIPK3 inhibitor 42 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of necroptosis and the role of RIPK3 in cell death pathways.
Biology: Helps in understanding the cellular processes involved in inflammation and immune responses.
Medicine: Potential therapeutic agent for diseases involving excessive cell death and inflammation, such as acute kidney injury and nephrocalcinosis
Industry: Could be used in the development of new drugs targeting necroptosis-related diseases.
Mécanisme D'action
RIPK3 inhibitor 42 exerts its effects by specifically targeting and inhibiting RIPK3. This inhibition prevents the formation of the RIPK1-RIPK3 necrosome, a complex that is essential for the execution of necroptosis. By blocking this pathway, this compound reduces cell death and inflammation, providing protective effects in various disease models .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dabrafenib: Another RIPK3 inhibitor used in research and clinical settings.
Necrostatin-1: Inhibits RIPK1, another key player in the necroptosis pathway.
GSK’872: A selective RIPK3 inhibitor with similar applications.
Uniqueness of RIPK3 Inhibitor 42
This compound is unique due to its superior inhibition of necroptosis compared to other RIPK3 inhibitors like dabrafenib. It has shown greater efficacy in reducing renal tubular epithelial cell injury and inflammation in both in vitro and in vivo models . This makes it a promising candidate for further development as a therapeutic agent.
Propriétés
Formule moléculaire |
C24H18BrFN4O3S |
|---|---|
Poids moléculaire |
541.4 g/mol |
Nom IUPAC |
N-[6-[3-[(3-bromophenyl)carbamoylamino]-4-fluorophenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C24H18BrFN4O3S/c25-14-2-1-3-15(10-14)27-23(32)28-20-11-16(6-8-18(20)26)33-17-7-9-19-21(12-17)34-24(29-19)30-22(31)13-4-5-13/h1-3,6-13H,4-5H2,(H2,27,28,32)(H,29,30,31) |
Clé InChI |
RIVQMLWSKYAVFY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)NC5=CC(=CC=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4s)-5,5-Dimethyl-2-Oxo-4-Phenyl-1,3-Oxazolidin-3-Yl]-N-(Quinolin-8-Yl)benzamide](/img/structure/B10815200.png)
![3-[[5-Bromo-4-[4-(cyanomethoxy)anilino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10815205.png)
![1-N-(4-fluorocyclohexa-1,5-dien-1-yl)-1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide](/img/structure/B10815208.png)

![3-(4-chlorophenyl)-1-{3-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl}urea](/img/structure/B10815236.png)
![N-[6-(4-fluoro-3-{2-[3-(trifluoromethyl)phenyl]acetamido}phenoxy)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B10815241.png)
![7-(((1R,2S)-2-Aminocyclohexyl)amino)-4-oxo-5-(m-tolylamino)-3,4-dihydropyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B10815245.png)

![2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B10815252.png)
![4-({5-chloro-4-[(cis-4-hydroxy-4-methylcyclohexyl)oxy]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}amino)-N,N-dimethyl-3-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}benzamide](/img/structure/B10815259.png)
![5-(3,4-dimethoxyphenyl)-3-(2-pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10815262.png)

![5-[5-[2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl]-3-(furan-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10815276.png)